3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxyphenyl Intermediate: This involves the reaction of phenol with bromobenzene in the presence of a base to form 4-phenoxyphenyl bromide.
Amination Reaction: The 4-phenoxyphenyl bromide is then reacted with an amine to form the 4-phenoxyphenylamine intermediate.
Formation of the Pentanoic Acid Derivative: The final step involves the reaction of the 4-phenoxyphenylamine with 3,3-dimethylglutaric anhydride under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-5-oxo-5-phenylpentanoic acid: Similar structure but lacks the phenoxyphenyl group.
3,3-Dimethyl-5-oxo-5-(2-piperidinoanilino)pentanoic acid: Contains a piperidinoanilino group instead of the phenoxyphenyl group.
Uniqueness
3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenoxyphenyl group, in particular, enhances its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxo-5-(4-phenoxyanilino)pentanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,13-18(22)23)12-17(21)20-14-8-10-16(11-9-14)24-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
FODKJRWMOYCYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.